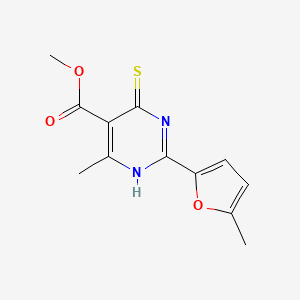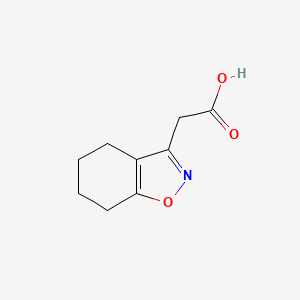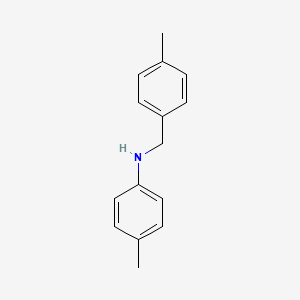![molecular formula C13H17ClN2O3 B6613127 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid CAS No. 1132664-76-6](/img/structure/B6613127.png)
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid, also known as 4-Chloro-3-methylpentanoic acid, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carboxylic acid family and is characterized by its low molecular weight and high solubility in water. It is a versatile compound that has been used in a number of different research areas, including drug discovery, biochemistry, and physiology.
科学研究应用
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid has been widely used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in the study of the mechanism of action of certain drugs. It has also been used in the study of the biochemical and physiological effects of certain drugs on the body. Additionally, it has been used in the study of the pharmacology of certain drugs, as well as in the study of drug metabolism.
作用机制
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, which then leads to a variety of physiological effects. It is also believed to interact with certain enzymes in the body, which can lead to a variety of biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid are not yet fully understood. However, it is believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the stimulation of certain receptors. Additionally, it is believed to have an effect on the body’s metabolism, as well as on the immune system.
实验室实验的优点和局限性
The main advantage of using 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in laboratory experiments is its low cost and high solubility in water. Additionally, it is a versatile compound that can be used in a variety of research applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for the use of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in scientific research. These include further studies of its mechanism of action, as well as studies of its effects on the body’s metabolism and immune system. Additionally, it could be used in the development of new drugs, as well as in the study of the pharmacology of existing drugs. Finally, it could be used in the study of the biochemical and physiological effects of certain drugs on the body.
合成方法
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is relatively straightforward. It can be synthesized from 4-chlorobenzaldehyde and 3-methylpentanoic acid in the presence of a base catalyst such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization.
属性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-8(2)11(12(17)18)16-13(19)15-10-6-4-9(14)5-7-10/h4-8,11H,3H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGILGVFQHJKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)


![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)